N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

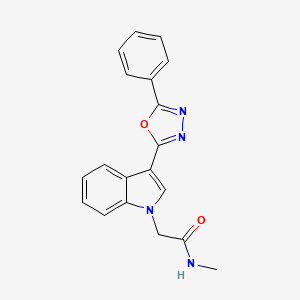

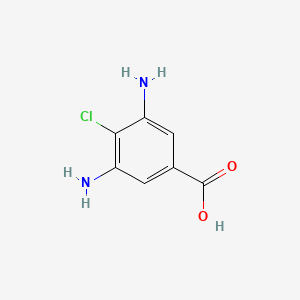

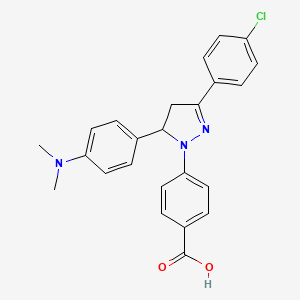

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as HTMT-2, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of oxalamides and has shown promising results in various research studies.

Applications De Recherche Scientifique

Catalysis Applications

Copper-Catalyzed Coupling Reactions : The use of N,N'-bis(thiophen-2-ylmethyl)oxalamide derivatives as effective catalyst systems in the Goldberg amidation of (hetero)aryl chlorides with amides demonstrates their utility in facilitating carbon-nitrogen bond formation. This application is significant for synthesizing a variety of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides with good to excellent yields, broadening the scope of Cu-catalyzed reactions in organic synthesis (Subhadip De, Junli Yin, & D. Ma, 2017).

Corrosion Inhibition

Corrosion Inhibition : Derivatives similar to N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide have been investigated for their potential in corrosion inhibition, especially for protecting metals in acidic environments. Such compounds have shown efficiency as corrosion inhibitors, with their effectiveness increasing with concentration. This research area contributes to the development of more durable and corrosion-resistant materials for industrial applications (D. Daoud et al., 2014).

Material Science and Chemistry

Synthesis of Functional Materials : Research has been conducted on the synthesis of new materials through reactions involving derivatives of N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide. These materials find applications in various fields, including the development of novel organic electronic devices, polymers with specific properties, and more efficient catalytic systems. For example, the synthesis and characterization of conducting copolymers incorporating thiophene derivatives showcase the potential of these compounds in creating materials with desirable electrical and optical properties (E. Turac, E. Sahmetlioglu, & L. Toppare, 2014).

Propriétés

IUPAC Name |

N'-(2-hydroxy-2-thiophen-2-ylethyl)-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S2/c16-10(11-4-2-6-20-11)8-15-13(18)12(17)14-7-9-3-1-5-19-9/h1-6,10,16H,7-8H2,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWDRQFTMFCXCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2570606.png)

![2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2570618.png)

![Ethyl 4-[[2-(1-propylindol-3-yl)sulfonylacetyl]amino]benzoate](/img/structure/B2570621.png)

![2-[5-(2-Hydroxyethyl)-1,1-dioxothiolan-2-yl]ethanol](/img/structure/B2570623.png)

![2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2570625.png)

![2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B2570626.png)